
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the following steps:
Formation of the thian-4-yl group: This can be achieved through the oxidation of a thiane derivative.
Introduction of the fluoroethyl group: This step involves the reaction of the intermediate with a fluoroethylating agent under controlled conditions.
Nitrosation: The final step involves the nitrosation of the intermediate to form the nitrosourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: As a reagent in organic synthesis and as a precursor for other compounds.
Biology: In studies involving DNA alkylation and mutagenesis.
Medicine: Potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the inhibition of DNA replication and cell division. This compound may target specific molecular pathways involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Semustine: Another nitrosourea with similar applications.
Uniqueness
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific structural features, such as the presence of the thian-4-yl and fluoroethyl groups, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
32319-89-4 |
|---|---|
分子式 |
C8H14FN3O4S |
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C8H14FN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |
InChI 键 |
LKCXGNNLVAZPIG-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCC1NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


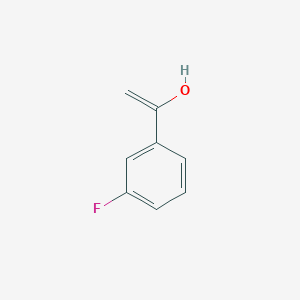
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
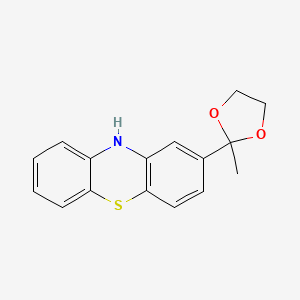
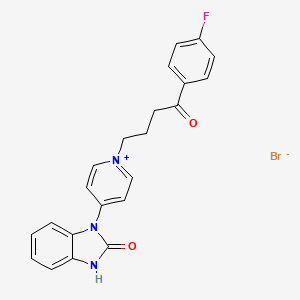


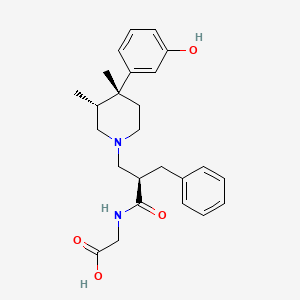

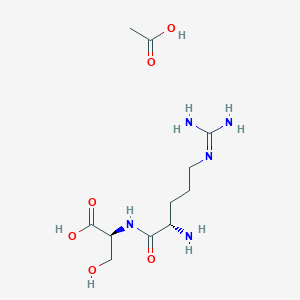
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

